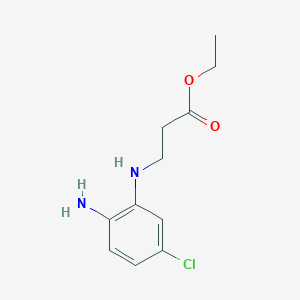
Ethyl3-((2-amino-5-chlorophenyl)amino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl3-((2-amino-5-chlorophenyl)amino)propanoate is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of propanoic acid and contains an ethyl ester group, an amino group, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl3-((2-amino-5-chlorophenyl)amino)propanoate typically involves the reaction of 2-amino-5-chloroaniline with ethyl acrylate. The reaction is carried out under nitrogen protection to prevent oxidation. Anhydrous ethanol is used as the solvent, and trifluoromethanesulfonic acid acts as a catalyst. The reaction mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours. After the reaction, the product is purified by washing with organic solvents and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl3-((2-amino-5-chlorophenyl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorinated aromatic ring can be reduced to form dechlorinated products.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Dechlorinated and reduced aromatic compounds.
Substitution: Substituted derivatives with different functional groups replacing the amino group.
Scientific Research Applications
Ethyl3-((2-amino-5-chlorophenyl)amino)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl3-((2-amino-5-chlorophenyl)amino)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorinated aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to be modified for targeted applications.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-(2-chlorophenyl)propanoate
- Ethyl 3-amino-3-(3-cyanophenyl)propanoate
- Ethyl 3-amino-3-(3-methoxyphenyl)propanoate
Uniqueness
Ethyl3-((2-amino-5-chlorophenyl)amino)propanoate is unique due to the presence of both an amino group and a chlorinated aromatic ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications. Its specific structure also imparts distinct physicochemical properties, such as solubility and reactivity, which differentiate it from other similar compounds .
Properties
Molecular Formula |
C11H15ClN2O2 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
ethyl 3-(2-amino-5-chloroanilino)propanoate |
InChI |
InChI=1S/C11H15ClN2O2/c1-2-16-11(15)5-6-14-10-7-8(12)3-4-9(10)13/h3-4,7,14H,2,5-6,13H2,1H3 |
InChI Key |
VUHSVKIXWAOMGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNC1=C(C=CC(=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















